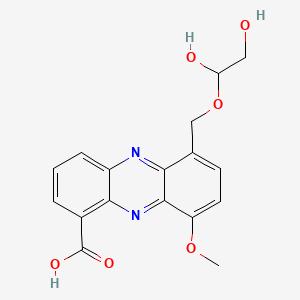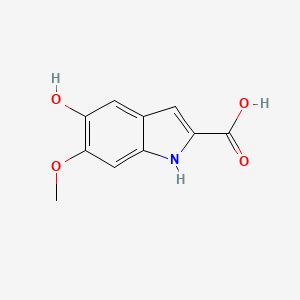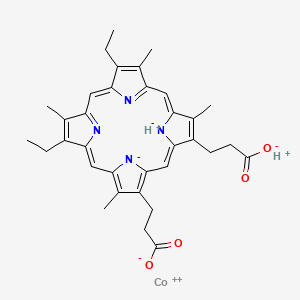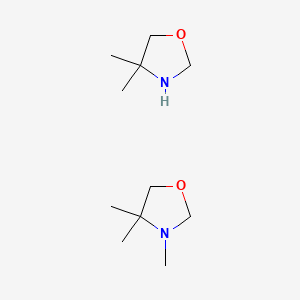
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Overview
Description
4,4-Dimethyl-1,3-oxazolidine and 3,4,4-trimethyl-1,3-oxazolidine are organic compounds belonging to the oxazolidine family. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. They are used in various industrial applications, including as intermediates in chemical synthesis and as components in formulations for metalworking fluids.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4,4-Dimethyl-1,3-oxazolidine
Synthesis: This compound can be synthesized by reacting isobutyraldehyde with ethanolamine under acidic conditions. The reaction typically involves heating the mixture to promote cyclization, forming the oxazolidine ring.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) and may require a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
-
3,4,4-Trimethyl-1,3-oxazolidine
Synthesis: This compound can be synthesized by reacting acetone with ethanolamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring.
Reaction Conditions: The reaction is typically conducted at room temperature to moderate temperatures (20-50°C) and may use catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of these compounds often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxazolidinones or other oxidized derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the oxazolidine ring into more reduced forms, such as amines.
-
Substitution
- Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazolidine ring. Common reagents include alkyl halides or acyl chlorides, which can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Properties
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C5H11NO/c1-6(2)4-8-5-7(6)3;1-5(2)3-7-4-6-5/h4-5H2,1-3H3;6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJYUQVSIWVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1)C.CC1(COCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81099-36-7 | |
| Record name | Bioban CS 1135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81099-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bioban CS 1135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081099367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




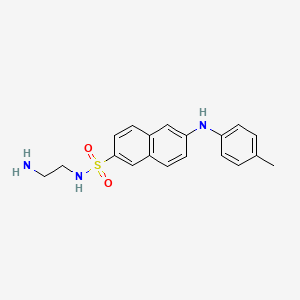
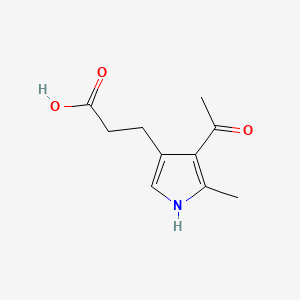
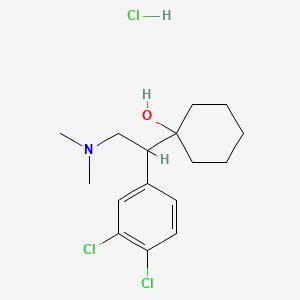


![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
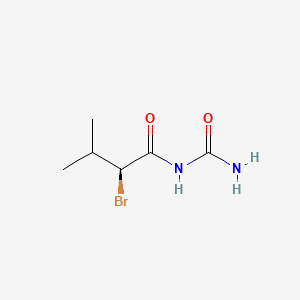
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
